molecular formula C23H29N3O B2370753 2-(morpholin-4-ylmethyl)-1-(2,3,5,6-tetramethylbenzyl)-1H-benzimidazole CAS No. 924850-59-9

2-(morpholin-4-ylmethyl)-1-(2,3,5,6-tetramethylbenzyl)-1H-benzimidazole

Cat. No. B2370753
CAS RN: 924850-59-9
M. Wt: 363.505
InChI Key: ARGBSLLUEWYTGV-UHFFFAOYSA-N
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Description

2-(morpholin-4-ylmethyl)-1-(2,3,5,6-tetramethylbenzyl)-1H-benzimidazole is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound has been synthesized and studied extensively in recent years, with researchers exploring its mechanism of action and its effects on biochemical and physiological processes.

Scientific Research Applications

Antifungal Activity

Benzimidazol-2-ylcyanoketone oxime ethers containing morpholine moiety show significant antifungal activities. Compounds with 4-fluorobenzyl or 4-chlorobenzyl moiety exhibited higher antifungal activity compared to carbendazim, indicating potential for agricultural or pharmaceutical use (Qu, Li, Xing, & Jiang, 2015).

Glucosidase Inhibitors and Antioxidant Activity

Benzimidazole derivatives containing morpholine exhibit strong in vitro antioxidant activities and glucosidase inhibitory potential. They are synthesized using microwave and conventional methods, showing potential as therapeutics for oxidative stress-related disorders and diabetes (Özil, Parlak, & Baltaş, 2018).

Antimicrobial and Antioxidant Activities

A series of benzimidazole derivatives containing morpholine rings have been synthesized and tested for α-glucosidase inhibitory, antimicrobial, and antioxidant activities. Some derivatives showed significant ABTS and DPPH scavenging activity, suggesting potential for use in treating microbial infections and as antioxidants (Menteşe, Ülker, & Kahveci, 2015).

Anticancer Potential

New benzimidazole derivatives with morpholine exhibit considerable anticancer activity, especially against MCF-7 and C6 cell lines. These findings suggest potential use in cancer therapeutics (Yurttaş, Demirayak, Çiftçi, Yıldırım, & Kaplancıklı, 2013).

Corrosion Inhibition

Benzimidazole derivatives, including those with morpholine, show significant inhibition of N80 steel corrosion in hydrochloric acid, indicating potential industrial applications in corrosion prevention (Yadav, Kumar, Purkait, Olasunkanmi, Bahadur, & Ebenso, 2016).

Dual-Acting Inhibitors

Benzimidazole-morpholine derivatives have been investigated for enzyme inhibitory and antimicrobial activities. They show potential as multi-action therapeutic agents for treating inflammatory diseases (Can et al., 2017).

properties

IUPAC Name

4-[[1-[(2,3,5,6-tetramethylphenyl)methyl]benzimidazol-2-yl]methyl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O/c1-16-13-17(2)19(4)20(18(16)3)14-26-22-8-6-5-7-21(22)24-23(26)15-25-9-11-27-12-10-25/h5-8,13H,9-12,14-15H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARGBSLLUEWYTGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)CN2C3=CC=CC=C3N=C2CN4CCOCC4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(morpholin-4-ylmethyl)-1-(2,3,5,6-tetramethylbenzyl)-1H-benzimidazole

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